molecular formula C13H8F8N2O B5058175 4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B5058175
M. Wt: 360.20 g/mol
InChI Key: ULJXHTHPIYIYSL-UHFFFAOYSA-N
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Description

4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. The unique structure of this compound, with its octafluorobutyl group, may impart distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Octafluorobutyl Group: This step involves the reaction of the benzodiazepine core with a fluorinated reagent, such as 1,1,2,2,3,3,4,4-octafluorobutyl bromide, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s activity.

    Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a fluorinated benzodiazepine, it can be used in studies of fluorine’s effects on chemical reactivity and stability.

    Biology: Its unique structure may make it a useful tool in studying the interactions of benzodiazepines with biological targets.

    Medicine: Potential therapeutic applications could include the treatment of anxiety, insomnia, or other conditions where benzodiazepines are effective.

    Industry: The compound’s properties might make it useful in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the octafluorobutyl group may influence the compound’s binding affinity and selectivity for different GABA receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for anxiety and muscle spasms.

    Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.

    Fluorinated Benzodiazepines: Compounds like flunitrazepam, which also contain fluorine atoms, may have similar properties but differ in their specific effects and uses.

Uniqueness

4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its specific fluorinated side chain, which can impart distinct chemical and physical properties. This uniqueness may translate to differences in pharmacokinetics, receptor binding, and overall efficacy compared to other benzodiazepines.

Properties

IUPAC Name

4-(1,1,2,2,3,3,4,4-octafluorobutyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F8N2O/c14-10(15)12(18,19)13(20,21)11(16,17)8-5-9(24)23-7-4-2-1-3-6(7)22-8/h1-4,10H,5H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJXHTHPIYIYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C(C(C(C(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348203
Record name 4-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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